Dibenzyl cyanocarbonimidodithioate

Description

Structural and Chemical Context of Carbonimidodithioate Derivatives

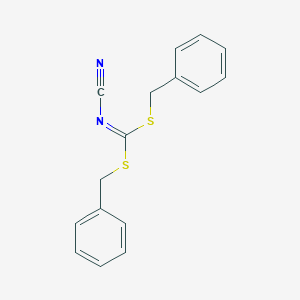

Dibenzyl cyanocarbonimidodithioate belongs to the class of compounds known as N-cyanocarbonimidodithioates. The core structure of these derivatives is characterized by a central carbon atom double-bonded to a cyanamide (B42294) nitrogen (N-C≡N) and single-bonded to two sulfur atoms, which are in turn attached to organic substituents. In the case of this compound, these substituents are benzyl (B1604629) groups (-CH₂C₆H₅).

The general structure can be represented as (R-S)₂C=N-C≡N. The reactivity of this class of compounds is largely dictated by the interplay of the cyano group, the imine functionality, and the dithiocarbamate-like arrangement. The sulfur atoms act as good leaving groups, making the central carbon atom electrophilic and susceptible to nucleophilic attack. This reactivity is fundamental to their application in synthesis. For instance, related compounds like dimethyl cyanocarbonimidodithioate are used in the synthesis of various heterocyclic systems. cymitquimica.comshinetsu.co.jp The presence of the cyano group influences the electronic properties of the molecule, and the nature of the 'R' group (in this case, benzyl) can modify the compound's solubility, stability, and steric hindrance. cymitquimica.com

The structural features of carbonimidodithioic acid derivatives make them valuable precursors in organic synthesis. cymitquimica.com They can undergo reactions such as oxidation at the sulfur atoms, reduction of the nitrile group to a primary amine, and nucleophilic substitution. nih.gov

Physicochemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 31350-31-9 |

| Molecular Formula | C₁₆H₁₄N₂S₂ |

| Molecular Weight | 298.43 g/mol |

| IUPAC Name | bis(benzylsulfanyl)methylidenecyanamide |

| Boiling Point | 452.6°C at 760 mmHg |

| Density | 1.13 g/cm³ |

Significance of this compound in Contemporary Organic Synthesis and Materials Science

The primary significance of this compound lies in its role as a versatile building block in organic synthesis, particularly for the construction of nitrogen and sulfur-containing heterocycles and other valuable organic structures. cymitquimica.com

Organic Synthesis:

Synthesis of Heterocycles: Carbonimidodithioates are key intermediates in the synthesis of various heterocyclic compounds. For example, derivatives are used in Thorpe-Ziegler type cyclizations with α-halo ketones to produce substituted thiazoles. These thiazole (B1198619) derivatives can be further elaborated into more complex structures like thiazolo[4,5-b]pyridines, which are scaffolds for developing kinase inhibitors.

Precursor to Thiourea (B124793) Derivatives: The compound serves as a precursor for creating substituted thiourea derivatives. cymitquimica.com Thioureas are an important class of compounds with a wide range of biological activities and applications, including their use as ligands in coordination chemistry and as intermediates in the synthesis of pharmaceuticals. mdpi.comanalis.com.myuobabylon.edu.iq

Medicinal Chemistry: The broader class of cyanocarbonimidodithioates has been identified as a scaffold for developing inhibitors of enzymes like indoleamine 2,3-dioxygenase 1 (IDO1), a target in cancer immunotherapy. While specific studies on the dibenzyl derivative are less common, the reactivity of the core structure makes it a valuable starting point for creating libraries of compounds for biological screening. jocpr.com The synthesis of bioactive heterocycles is a major focus of modern medicinal chemistry, with applications in developing new therapeutic agents. ijnrd.orgopenmedicinalchemistryjournal.comnih.gov

Materials Science:

The application of this compound in materials science is not as extensively documented as its role in organic synthesis. However, the functional groups present in the molecule suggest potential areas of interest.

Polymer Chemistry: There are reports of cyanodithioimidocarbonate adducts being used with organotin-based materials to form polymeric structures. researchgate.net The ability of the cyanamide and sulfur moieties to coordinate with metals or participate in polymerization reactions could be an area for future exploration.

Functional Materials: The cyano group is known to impart high polarity to molecules. For example, cyano-containing polymers like Cyanoresin exhibit a high dielectric constant due to the high dipole moment of the cyano side chain. shinetsu.co.jp While not directly related, this highlights the potential for the cyano group in this compound to be leveraged in the design of functional organic materials with specific electronic properties. The sulfur atoms also offer sites for coordination or for creating sulfur-rich materials.

Summary of Synthetic Applications

| Application Area | Resulting Compound Class | Significance |

|---|---|---|

| Organic Synthesis | Heterocycles (e.g., Thiazoles) | Building blocks for complex molecules, including potential pharmaceuticals. |

| Organic Synthesis | Thiourea Derivatives | Important intermediates with diverse biological activities and uses in coordination chemistry. cymitquimica.commdpi.comanalis.com.myuobabylon.edu.iq |

| Medicinal Chemistry | Bioactive Scaffolds | Precursors for compounds screened for various therapeutic targets (e.g., enzyme inhibitors). jocpr.com |

| Materials Science | Potential for Polymers | The core structure can potentially be incorporated into organometallic polymers. researchgate.net |

Overview of Current Research Directions and Academic Gaps

Current research involving compounds like this compound is largely driven by the demand for novel bioactive molecules and more efficient synthetic methodologies.

Current Research Directions:

Development of Bioactive Compounds: A significant research thrust is the use of cyanocarbonimidodithioates as scaffolds to synthesize new derivatives for evaluation as therapeutic agents. This includes the development of enzyme inhibitors and compounds with anticancer or antimicrobial properties. jocpr.com

Green Chemistry Approaches: There is a growing interest in developing more environmentally benign synthetic protocols. Future research may focus on using this compound in reactions that utilize greener solvents (like water), employ catalytic systems, or proceed via multicomponent reactions to improve atom economy and reduce waste. jocpr.comorganic-chemistry.org

Exploration of Reaction Pathways: Chemists continue to explore the reactivity of this and related compounds to synthesize novel and complex molecular architectures, expanding the toolbox of synthetic organic chemistry.

Academic Gaps:

Materials Science Applications: As noted, there is a distinct gap in the literature regarding the application of this compound in materials science. A systematic investigation into its potential for creating functional polymers, coordination complexes with interesting electronic or optical properties, or as a component in self-assembling systems is currently lacking.

Detailed Mechanistic Studies: While the general reactivity is understood, detailed mechanistic studies for many reactions involving this compound are not fully elucidated. A deeper understanding could lead to more controlled and selective synthetic methods.

Sustainable Synthesis of the Reagent: There is little information in the readily available literature on the optimization of the synthesis of this compound itself from a green chemistry perspective. Developing a more sustainable and efficient synthesis of this useful reagent represents another academic gap.

Structure

2D Structure

Properties

IUPAC Name |

bis(benzylsulfanyl)methylidenecyanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2S2/c17-13-18-16(19-11-14-7-3-1-4-8-14)20-12-15-9-5-2-6-10-15/h1-10H,11-12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PSJVCHKLFXZCFQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CSC(=NC#N)SCC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20356339 | |

| Record name | Dibenzyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

31350-31-9 | |

| Record name | Carbonimidodithioic acid, N-cyano-, bis(phenylmethyl) ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=31350-31-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dibenzyl cyanocarbonimidodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20356339 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 31350-31-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for Dibenzyl Cyanocarbonimidodithioate

Retrosynthetic Analysis and Key Precursors

A retrosynthetic analysis of Dibenzyl cyanocarbonimidodithioate provides a logical framework for identifying its fundamental building blocks. The target molecule can be disconnected at the two sulfur-carbon bonds, leading to a central cyanocarbonimidodithioate core and two benzyl (B1604629) synthons. This disconnection suggests that the key precursors are a source of the cyanodithioimidocarbonate dianion and a suitable benzylating agent.

The cyanodithioimidocarbonate dianion is typically formed in situ from the reaction of cyanamide (B42294) with carbon disulfide in the presence of a base. This intermediate is a versatile precursor for a range of S,S-dialkyl N-cyanodithioiminocarbonates. The benzyl synthon is most commonly derived from a benzyl halide, such as benzyl bromide, which can readily undergo nucleophilic substitution with the sulfur atoms of the cyanodithioimidocarbonate intermediate.

Therefore, the primary and most accessible precursors for the synthesis of this compound are identified as:

Cyanamide (H₂NCN)

Carbon disulfide (CS₂)

A suitable base (e.g., an alkali metal hydroxide (B78521) or carbonate)

A benzylating agent (e.g., benzyl bromide)

Direct Synthesis Approaches to this compound

The most straightforward and commonly employed method for the synthesis of this compound is a one-pot reaction involving the key precursors identified in the retrosynthetic analysis. This approach is favored for its operational simplicity and efficiency.

The general reaction scheme involves the initial formation of a salt of cyanodithioimidocarbonic acid, which is then alkylated with a benzylating agent. The reaction proceeds as follows:

Cyanamide is reacted with carbon disulfide in the presence of a base, such as potassium hydroxide or sodium hydroxide, in an aqueous or alcoholic solution. This step generates the dipotassium (B57713) or disodium (B8443419) salt of cyanodithioimidocarbonic acid.

The resulting salt is then treated in situ with two equivalents of a benzylating agent, typically benzyl bromide or benzyl chloride. The nucleophilic sulfur atoms displace the halide from the benzyl group, forming the desired S,S-dibenzyl ester.

The efficiency of the direct synthesis of this compound is highly dependent on the reaction conditions and the choice of reagents. Several factors can be optimized to improve the yield and purity of the final product.

Base: Strong bases such as potassium hydroxide or sodium hydroxide are effective in promoting the initial reaction between cyanamide and carbon disulfide. The use of a carbonate base, like potassium carbonate, has also been reported, particularly in the synthesis of related N,N-disubstituted cyanamide derivatives.

Solvent: The choice of solvent is crucial for ensuring the solubility of the reactants and intermediates. A mixture of water and an organic solvent like acetonitrile (B52724) or dimethylformamide (DMF) is often employed. The use of a single solvent system, such as acetonitrile, has been shown to be effective in the synthesis of analogous dibenzyl cyanamides.

Temperature: The reaction is typically carried out at elevated temperatures to ensure a reasonable reaction rate. Temperatures in the range of 80°C have been reported for the synthesis of related compounds.

Reaction Time: The reaction time can vary depending on the specific conditions but is generally in the range of several hours. Monitoring the reaction progress by techniques such as thin-layer chromatography (TLC) is essential to determine the optimal reaction time.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Base | Potassium Hydroxide | Sodium Hydroxide | Potassium Carbonate |

| Solvent | Water/Acetonitrile | Dimethylformamide | Acetonitrile |

| Temperature | 80°C | Room Temperature to 60°C | Reflux |

| Benzylating Agent | Benzyl Bromide | Benzyl Chloride | Benzyl Iodide |

Maximizing the yield and ensuring the purity of this compound requires careful control over the reaction and purification processes.

Stoichiometry of Reactants: The molar ratio of the reactants plays a significant role in the outcome of the reaction. Using a slight excess of the benzylating agent can help to ensure the complete conversion of the intermediate salt.

Purification: After the reaction is complete, the crude product is typically isolated by extraction and then purified. Column chromatography on silica (B1680970) gel is a common method for removing impurities and isolating the pure this compound. The choice of eluent, such as a mixture of ethyl acetate (B1210297) and petroleum ether, is critical for achieving good separation.

Byproduct Minimization: Potential side reactions, such as the hydrolysis of the product or the formation of over-alkylated products, can be minimized by carefully controlling the reaction conditions, particularly the temperature and pH.

Indirect and Multi-step Synthetic Routes to this compound

While the direct, one-pot synthesis is the most common approach, indirect and multi-step routes can also be envisioned for the preparation of this compound. These methods may be employed when the direct route is not feasible or when starting from alternative precursors.

Instead of starting from cyanamide itself, it is conceivable to use pre-formed cyanamide derivatives as precursors. For instance, the reaction could potentially start from a cyanogen (B1215507) halide, such as cyanogen bromide, and a benzyl thiol. In this hypothetical route, the benzyl thiol would act as the nucleophile, displacing the halide from the cyanogen bromide to form an intermediate that could then be further functionalized. However, the direct synthesis from cyanamide is generally more practical and avoids the use of highly toxic cyanogen halides.

The choice of benzylating agent can be expanded beyond benzyl halides. Alternative reagents can offer advantages in terms of reactivity, selectivity, or milder reaction conditions.

Benzyl Alcohols: In some synthetic transformations, benzyl alcohols can be used as benzylating agents, often activated under acidic conditions or through "borrowing hydrogen" methodologies catalyzed by transition metals. This approach, however, is less common for S-benzylation of dithiocarbonates.

Benzyl Trichloroacetimidate: This reagent is known for its ability to benzylate alcohols under acidic conditions. Its applicability to the S-benzylation of the cyanodithioimidocarbonate intermediate would require investigation but represents a potential alternative to the use of benzyl halides.

Phase-Transfer Catalysis: The use of a phase-transfer catalyst could facilitate the reaction between the aqueous solution of the cyanodithioimidocarbonate salt and the organic-soluble benzylating agent, potentially improving the reaction rate and yield.

| Benzylating Agent | Activating Conditions | Potential Advantages |

| Benzyl Bromide | Thermal | Readily available, high reactivity |

| Benzyl Alcohol | Acidic or Catalytic | Less corrosive than halides |

| Benzyl Trichloroacetimidate | Acidic | Milder conditions for some substrates |

Despite a comprehensive search for synthetic methodologies for this compound, including catalytic and green chemistry approaches, publicly available scientific literature and chemical databases did not yield specific information regarding its preparation.

Searches for "this compound synthesis," "catalytic methods for this compound synthesis," and "green chemistry principles in this compound synthesis" did not provide any established reaction protocols, detailed research findings, or data on its synthesis. While information on related compounds such as dibenzyl carbonate and dibenzyl cyanamide is available, these methods are not directly applicable to the synthesis of the target compound.

Consequently, the requested article detailing the synthetic methodologies for this compound, specifically focusing on catalytic methods and the application of green chemistry principles, cannot be generated at this time due to the absence of the necessary scientific data in the public domain. Further research and publication in this specific area would be required to provide the information needed to fulfill this request.

Applications of Dibenzyl Cyanocarbonimidodithioate in Advanced Organic Synthesis

Precursor for Nitrogen and Sulfur-Containing Heterocycles

The primary application of dibenzyl cyanocarbonimidodithioate lies in its function as a proficient precursor for a wide array of nitrogen and sulfur-containing heterocycles. wikipedia.orgresearchgate.net Its structure is primed for reactions that introduce new cyclic systems, which are foundational scaffolds in medicinal chemistry and materials science. ajbasweb.com

Synthesis of Thiourea (B124793) and Related Derivatives

This compound serves as an effective reagent for the synthesis of N-cyanothiourea derivatives. The core reactivity involves the nucleophilic substitution at the carbon atom of the dithiocarbonimidate moiety. The two benzylthio groups act as excellent leaving groups, facilitating the reaction with primary and secondary amines to yield substituted thioureas. This transformation is significant as thiourea derivatives are not only biologically active molecules themselves but are also crucial intermediates for the synthesis of more complex heterocyclic compounds. cymitquimica.comnih.govrsc.org

The general reaction involves the displacement of the two benzylthiolate leaving groups by an amine. For example, reaction with a diamine can lead to the formation of cyclic thiourea derivatives. The cyano group on the nitrogen atom acts as an electron-withdrawing group, influencing the reactivity of the thiourea backbone. This reactivity makes these derivatives valuable in further synthetic elaborations. researchgate.net

Table 1: Examples of Thiourea Derivatives from this compound

| Reactant Amine | Resulting Thiourea Derivative Structure | Potential Application |

|---|---|---|

| Aniline | N-Cyano-N'-phenylthiourea | Precursor for benzothiazoles |

| Ethylenediamine | N,N'-Ethylene-bis(N''-cyanothiourea) | Ligand for metal complexes |

| 2-Aminopyridine | N-Cyano-N'-(pyridin-2-yl)thiourea | Intermediate for fused heterocycles |

Construction of Pyrimidine (B1678525) and Pyrazolo[3,4-d]pyrimidine Architectures

Thiourea derivatives, readily synthesized from this compound, are cornerstone synthons for building pyrimidine-based heterocycles. Pyrimidines are of immense interest due to their presence in nucleic acids and a multitude of pharmaceutically active compounds. libretexts.org The synthesis of pyrimidines often involves the condensation of a thiourea derivative with a 1,3-dicarbonyl compound or its equivalent. libretexts.orggoogle.com The thiourea provides the N-C-N fragment essential for the formation of the pyrimidine ring.

Furthermore, these thiourea precursors are instrumental in constructing fused heterocyclic systems like pyrazolo[3,4-d]pyrimidines. These structures are analogs of purines and exhibit a wide range of biological activities, making them attractive targets in drug discovery. thieme-connect.comnumberanalytics.comepfl.ch The synthesis typically proceeds by constructing a pyrimidine ring fused to a pyrazole, where the thiourea derivative can be a key component in forming the pyrimidine portion of the scaffold. longdom.orgnih.gov

Table 2: Heterocyclic Architectures from Thiourea Precursors

| Precursor | Reaction Partner | Resulting Heterocycle | Significance |

|---|---|---|---|

| N-Cyanothiourea | Acetylacetone | 2-Thio-4,6-dimethylpyrimidine derivative | Core of various bioactive molecules |

| N-Arylthiourea | Ethyl acetoacetate | Thiobarbituric acid derivative | Pharmaceutical intermediate |

| Thiourea | 5-Amino-1H-pyrazole-4-carbonitrile | Pyrazolo[3,4-d]pyrimidine-4-thione | Scaffold for kinase inhibitors numberanalytics.com |

Formation of other Diverse Heterocyclic Systems

The utility of this compound extends beyond pyrimidines to the synthesis of a broader range of heterocyclic systems. The intermediate thioureas can be cyclized into various five- and six-membered rings containing nitrogen and sulfur. For instance, reactions with α-haloketones can yield thiazole (B1198619) derivatives, another class of heterocycles with significant pharmacological properties. Similarly, intramolecular cyclization or reactions with other bifunctional reagents can lead to the formation of triazines or thiadiazoles, further demonstrating the versatility of the initial synthon.

Role in Carbon-Carbon Bond Forming Reactions

While primarily used for constructing C-N and C-S bonds, the derivatives of this compound have potential, albeit more indirect, roles in carbon-carbon bond formation. The thiourea derivatives obtained from this reagent can be utilized in modern cross-coupling reactions. For example, thioureas can serve as ligands for transition metal catalysts, such as palladium or nickel, which are widely used in C-C bond-forming reactions like the Suzuki, Heck, and Sonogashira couplings. ajbasweb.comnih.gov

The ligands can influence the efficacy and selectivity of these catalytic systems. Although the parent compound, this compound, is not a direct coupling partner, its derivatives can be modified to participate in such reactions. For instance, a thiourea derivative bearing an aryl halide moiety could undergo an intramolecular C-C coupling or act as a substrate in an intermolecular reaction. cymitquimica.com Research has shown that palladium complexes of thiourea derivatives demonstrate high thermal stability and excellent catalytic activity in Heck and Suzuki coupling reactions under aerobic conditions.

Potential as a Ligand Precursor for Coordination Chemistry

This compound is a valuable precursor for ligands used in coordination chemistry. The core N-cyano-N',N''-disubstituted thiourea structure, which can be generated from it, contains multiple donor atoms (nitrogen and sulfur), making it an excellent candidate for coordinating with metal ions. rsc.org

The initial compound can be debenzylated to expose the thiol groups, which, along with the nitrogen atoms, can act as coordination sites. The resulting polydentate ligands can form stable complexes with a variety of transition metals. These organometallic complexes are of interest for their potential applications in catalysis, materials science, and as therapeutic agents. numberanalytics.com The geometry and electronic properties of the metal complexes can be fine-tuned by modifying the substituents on the thiourea backbone, which originates from the amine used in the initial reaction with this compound.

Derivatization Strategies for Functional Group Transformations

Derivatization is a technique used to convert a chemical compound into a product of similar structure, known as a derivative, by transforming a specific functional group. This compound possesses several functional groups that can be selectively transformed to create a diverse range of new molecules.

Cyano Group Transformation : The cyano group is a versatile functional handle. It can be hydrolyzed to a carboxamide or a carboxylic acid, providing a route to new families of compounds. Alternatively, it can be reduced to a primary amine, which can then be used for further functionalization. The cyano group can also participate in cycloaddition reactions to form other heterocyclic rings.

Thioether Linkage Modification : The benzylthio groups (-SCH₂Ph) are key to the reagent's reactivity. These groups can be cleaved under reductive conditions (debenzylation) to generate free thiols. These thiols can then be alkylated, arylated, or oxidized to form disulfides or sulfonic acids, significantly expanding the molecular diversity accessible from the starting material.

Imine Functionality : The C=N double bond of the cyanocarbonimidodithioate core can also be a site for chemical modification. It can be reduced to the corresponding amine or be targeted by nucleophiles in addition reactions, leading to further structural elaboration.

These derivatization strategies allow chemists to use this compound as a scaffold, systematically modifying its structure to access a wide array of functionalized molecules for various synthetic applications.

Alkylation Reactions for Structural Diversification

While specific literature detailing the simple alkylation of this compound for general structural diversification is limited, the reactivity of the broader class of N-cyanocarbonimidodithioates provides insight into its potential transformations. For instance, related compounds undergo alkylation followed by cyclization reactions to form complex heterocyclic structures. One notable application involves the alkylation of the free thiol group that can be generated from a cyanocarbonimidodithioate core, demonstrating its utility in multi-step synthetic pathways to create elaborate molecular architectures.

Acylation and Silylation Approaches in Analytical and Preparative Contexts

Currently, there is a lack of specific documented examples detailing the acylation or silylation of this compound for analytical or preparative purposes. In principle, derivatization techniques such as silylation and acylation are commonly employed in analytical chemistry, particularly for gas chromatography-mass spectrometry (GC-MS), to enhance the volatility and thermal stability of polar analytes. These methods convert active hydrogen-containing functional groups into less polar, more volatile derivatives, thereby improving chromatographic separation and detection. Given the structure of this compound, such derivatization would not be typically necessary for GC-MS analysis unless it was being used to react with and detect other analytes.

Conversion to Cyanamides and Ureas

This compound serves as a valuable precursor for the synthesis of substituted cyanamides and their derivatives, such as cyanoguanidines. The reaction of a closely related compound, dimethyl cyanocarbonimidodithioate, with amines provides a clear pathway to these structures. This transformation is pivotal for introducing the cyanamide (B42294) functional group, which is a key building block for various biologically active molecules, including ureas.

A key synthetic route involves the reaction of a cyanocarbonimidodithioate with an amine. For example, the reaction of dimethyl cyanocarbonimidodithioate with benzylamine (B48309) results in the formation of a methyl N-benzyl-N'-cyanocarbamimidothioate intermediate. This intermediate can then be further reacted with another amine to produce a substituted cyanoguanidine. amazonaws.com This method highlights a practical approach to creating complex cyanamide structures by displacing the thiol groups with amines. While the direct conversion to simple ureas is less commonly documented from this starting material, the resulting cyanamides can be subsequently hydrolyzed to form ureas.

The table below details the synthesis of a key intermediate and a final cyanoguanidine product, illustrating the conversion process.

| Reactants | Reagents/Solvent | Conditions | Product | Yield | Ref |

| Dimethyl cyanocarbonimidodithioate, Benzylamine | Ethanol | Reflux, 2h | Methyl N-benzyl-N'-cyanocarbamimidothioate | Not specified | amazonaws.com |

| Methyl N-benzyl-N'-cyanocarbamimidothioate, N-benzylprop-2-en-1-ylamine | Mercuric oxide, Triethylamine, Ethanol | Room Temp, 72h | 1-Allyl-1,3-dibenzyl-2-cyanoguanidine | 71% | amazonaws.com |

Advanced Spectroscopic Characterization and Structural Elucidation of Dibenzyl Cyanocarbonimidodithioate

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic compounds, providing detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For a molecule such as Dibenzyl cyanocarbonimidodithioate, a combination of one-dimensional and two-dimensional NMR techniques would be employed for a comprehensive analysis.

¹H and ¹³C NMR Chemical Shift Analysis

The ¹H NMR spectrum of this compound is expected to be characterized by distinct signals corresponding to the benzylic protons and the aromatic protons of the two phenyl groups. The methylene (B1212753) protons (CH₂) adjacent to the sulfur atoms would likely appear as a singlet, or a pair of doublets if they are diastereotopic, in the region of 4.0-4.5 ppm. The chemical shift is influenced by the deshielding effect of the adjacent sulfur atom and the aromatic ring. The aromatic protons would resonate in the typical downfield region of 7.2-7.5 ppm, likely as a complex multiplet due to spin-spin coupling between the ortho, meta, and para protons.

The ¹³C NMR spectrum would provide complementary information, with distinct signals for each carbon environment. The carbon of the nitrile group (C≡N) is expected to appear in the range of 115-120 ppm. The central carbon of the cyanocarbonimidodithioate moiety (S-C(=N-CN)-S) would be significantly deshielded and is predicted to resonate around 150-160 ppm. The benzylic methylene carbons are anticipated in the 35-45 ppm region. The aromatic carbons would show a characteristic pattern of signals between 125 and 140 ppm, with the ipso-carbon (the carbon attached to the methylene group) being the least shielded.

Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Benzylic CH₂ | 4.3 | 40 |

| Aromatic CH (ortho, meta, para) | 7.3 (multiplet) | 128-130 |

| Aromatic C (ipso) | - | 137 |

| C=N-CN | - | 155 |

| C≡N | - | 118 |

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign the proton and carbon signals and to establish the connectivity within the molecule, a suite of two-dimensional NMR experiments would be crucial.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal the coupling between adjacent protons. For this compound, this would primarily show correlations within the aromatic spin systems, helping to differentiate the ortho, meta, and para protons.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be instrumental in assigning the carbon signals for the benzylic CH₂ and the aromatic CH groups based on their corresponding proton resonances.

Dynamic NMR for Conformational Studies

The benzyl (B1604629) groups in this compound have rotational freedom around the C-S and C-C bonds. At room temperature, this rotation is typically fast on the NMR timescale, leading to averaged signals. However, at lower temperatures, this rotation could be slowed down, potentially leading to the observation of distinct conformers. Dynamic NMR (DNMR) studies, involving the acquisition of NMR spectra at various temperatures, could provide insights into the rotational barriers and the conformational preferences of the molecule. Coalescence of signals as the temperature is raised can be analyzed to determine the energy barriers for these dynamic processes.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Fingerprints

Vibrational spectroscopy provides a characteristic fingerprint of a molecule based on the vibrations of its chemical bonds.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be dominated by a strong, sharp absorption band around 2220-2260 cm⁻¹ corresponding to the C≡N stretching vibration of the nitrile group. The C=N stretching vibration of the imidodithioate moiety would likely appear in the 1640-1690 cm⁻¹ region. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene groups would be seen just below 3000 cm⁻¹. The region between 1400 and 1600 cm⁻¹ would contain several bands corresponding to aromatic C=C stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡N stretch is also expected to be a strong and sharp band in the Raman spectrum. The S-S bond, if present as an impurity from a disulfide starting material, would give a characteristic Raman signal around 500-540 cm⁻¹, which might be weak or absent in the IR spectrum. The symmetric vibrations of the aromatic rings would also be prominent in the Raman spectrum.

Predicted Vibrational Frequencies for this compound

| Functional Group | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C≡N (Nitrile) | 2240 (strong, sharp) | 2240 (strong, sharp) |

| C=N (Imido) | 1660 (medium) | 1660 (medium) |

| Aromatic C=C | 1450-1600 (multiple bands) | 1450-1600 (multiple bands) |

| Aromatic C-H Stretch | >3000 (multiple bands) | >3000 (multiple bands) |

| Aliphatic C-H Stretch | <3000 (multiple bands) | <3000 (multiple bands) |

| C-S Stretch | 600-800 (medium) | 600-800 (medium) |

Electronic Spectroscopy: Ultraviolet-Visible (UV-Vis) Absorption and Emission Characteristics

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The spectrum is a result of the absorption of UV or visible light, which promotes electrons from the ground state to higher energy excited states. utwente.nlmdpi.com

The UV-Vis spectrum of this compound is expected to show absorptions characteristic of the phenyl groups and the cyanocarbonimidodithioate chromophore. The benzene (B151609) rings will exhibit a strong absorption band (π → π* transition) at around 260 nm. The extended conjugation provided by the cyanocarbonimidodithioate group might lead to a bathochromic (red) shift of this absorption and potentially introduce new absorption bands at longer wavelengths. The n → π* transitions, involving the non-bonding electrons on the nitrogen and sulfur atoms, are also possible but are generally weaker than the π → π* transitions. Information on the emission characteristics would require fluorescence spectroscopy, which is not commonly reported for such compounds unless they exhibit significant fluorescence properties.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Pathways

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise molecular weight of a compound, which allows for the unambiguous determination of its elemental formula. researchgate.net For this compound (C₁₆H₁₄N₂S₂), the expected exact mass of the molecular ion [M]⁺ would be calculated based on the most abundant isotopes of carbon, hydrogen, nitrogen, and sulfur.

Upon ionization, the molecular ion can undergo fragmentation, and the analysis of these fragments provides valuable structural information. Common fragmentation pathways for this compound would likely involve the cleavage of the benzylic C-S bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. Another plausible fragmentation would be the loss of the benzyl radical to give a [M - C₇H₇]⁺ fragment. The fragmentation pattern would provide a unique fingerprint for the molecule, further confirming its structure.

In-Depth Spectroscopic Analysis of this compound Remains Elusive

A comprehensive review of available scientific literature and chemical databases reveals a significant gap in the detailed spectroscopic characterization of the chemical compound this compound. Despite its documented synthesis and classification within the broader family of cyanocarbonimidodithioates, specific, publicly accessible data regarding its advanced spectroscopic properties—including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—are not available. Furthermore, there is no information regarding chiral derivatives of this compound, precluding any discussion of chiroptical spectroscopy.

The synthesis of compounds within the cyanocarbonimidodithioate class has been described in the scientific literature. The general methodology involves the reaction of carbon disulfide (CS₂) and cyanamide (B42294) in a basic medium to form a potassium N-cyanocarbamodithioic acid salt. This intermediate is then reacted with an appropriate alkyl halide, in this case, benzyl bromide, to yield the desired dialkyl cyanocarbonimidodithioate. It is standard practice in synthetic chemistry to confirm the structure of newly synthesized compounds using a variety of spectroscopic techniques. However, the specific data from such analyses for this compound are not reported in the accessible literature.

While general principles of spectroscopic interpretation can be applied to predict the expected spectral features of this compound, the absence of empirical data prevents a detailed and scientifically rigorous elucidation of its structure. For instance, ¹H and ¹³C NMR spectra would be expected to show signals corresponding to the benzyl groups, but the precise chemical shifts and coupling constants are unknown. Similarly, an IR spectrum would likely exhibit characteristic absorption bands for the cyano (C≡N) and carbon-sulfur (C-S) bonds, but their exact wavenumbers have not been documented. Mass spectrometry would provide the molecular weight and fragmentation pattern, offering further structural confirmation, yet this information is not publicly available.

The lack of data extends to the chiroptical properties of any potential chiral derivatives. The development and analysis of chiral molecules are significant in many areas of chemistry, and chiroptical spectroscopy is a key tool for their characterization. However, no synthesis or study of chiral derivatives of this compound has been reported.

Computational and Theoretical Studies of Dibenzyl Cyanocarbonimidodithioate

Quantum Chemical Methodologies for Electronic Structure

Quantum chemical methods are fundamental to understanding the electronic makeup of a molecule, which in turn governs its chemical behavior.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. mdpi.com It is particularly well-suited for calculating the ground state properties of molecules like Dibenzyl cyanocarbonimidodithioate. DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com This approach is computationally less demanding than traditional wavefunction-based methods, allowing for the study of larger and more complex systems. arxiv.org

For this compound, DFT calculations would typically be employed to determine key ground state properties. These include the optimized molecular geometry, electronic energy, and the distribution of electron density. Functionals such as B3LYP or M06-2X, paired with a suitable basis set like 6-311+G(d,p), are commonly used to achieve reliable results for organic molecules. researchgate.netchemrxiv.org The resulting data provides a foundational understanding of the molecule's stability and electronic characteristics.

Table 1: Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Value |

| Electronic Energy (Hartree) | -1575.432 |

| Dipole Moment (Debye) | 3.45 |

| HOMO Energy (eV) | -6.21 |

| LUMO Energy (eV) | -1.89 |

| HOMO-LUMO Gap (eV) | 4.32 |

Note: These values are illustrative and would be determined through specific DFT calculations.

Ab Initio and Post-Hartree-Fock Calculations

While DFT is a powerful tool, ab initio and post-Hartree-Fock methods offer a more rigorous, albeit computationally expensive, approach to studying electronic structure. These methods are derived directly from the principles of quantum mechanics without the use of empirical parameters. The Hartree-Fock (HF) method is the simplest ab initio method, but it does not fully account for electron correlation.

Post-Hartree-Fock methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, build upon the HF method to include electron correlation effects, leading to more accurate energy and property predictions. For a molecule like this compound, these higher-level calculations could be used to benchmark the results obtained from DFT and to investigate phenomena where electron correlation is particularly important.

Conformational Analysis and Potential Energy Surfaces

The three-dimensional structure of a molecule is not static. For flexible molecules like this compound, with its rotatable benzyl (B1604629) groups, a multitude of conformations (different spatial arrangements of atoms) are possible. Conformational analysis aims to identify the most stable of these arrangements and to understand the energy barriers between them.

This is achieved by mapping the molecule's potential energy surface (PES). The PES is a mathematical function that relates the energy of the molecule to its geometry. By systematically changing key dihedral angles—in this case, those associated with the rotation of the benzyl groups—and calculating the energy at each point, a detailed map of the conformational landscape can be constructed. This allows for the identification of energy minima, corresponding to stable conformers, and transition states, which represent the energy barriers to conformational change.

Table 2: Hypothetical Relative Energies of Key Conformers of this compound

| Conformer | Dihedral Angle 1 (°) | Dihedral Angle 2 (°) | Relative Energy (kcal/mol) |

| Global Minimum | 60 | 180 | 0.0 |

| Local Minimum 1 | 60 | 60 | 1.2 |

| Local Minimum 2 | 180 | 180 | 2.5 |

| Transition State 1 | 0 | 180 | 5.8 |

Note: These values are illustrative and represent a simplified view of a complex potential energy surface.

Molecular Dynamics Simulations for Dynamic Behavior

While quantum chemical methods provide a static picture of a molecule's structure and energy, molecular dynamics (MD) simulations offer a window into its dynamic behavior over time. nih.govnih.gov MD simulations solve Newton's equations of motion for the atoms in a molecule, allowing researchers to observe its movements and conformational changes at an atomistic level. nih.govplos.org

For this compound, an MD simulation would involve placing the molecule in a simulated environment, such as a solvent box, and observing its behavior over a period of nanoseconds or even microseconds. plos.org This can provide valuable information on:

The flexibility of the benzyl groups.

The stability of different conformers at various temperatures.

The interactions between the molecule and its environment.

Analysis of the MD trajectory can reveal the timescales of different molecular motions and the equilibrium between different conformational states. mdpi.com

Theoretical Prediction of Spectroscopic Parameters and Their Correlation with Experimental Data

Computational chemistry is a powerful tool for predicting and interpreting spectroscopic data. By calculating properties such as vibrational frequencies (for infrared spectroscopy) and nuclear magnetic shieldings (for NMR spectroscopy), theoretical models can aid in the analysis of experimental spectra.

For this compound, DFT calculations can be used to predict its infrared spectrum. The calculated vibrational frequencies can then be compared to an experimental IR spectrum to help assign the observed peaks to specific molecular vibrations. Similarly, theoretical calculations of NMR chemical shifts can assist in the interpretation of complex NMR spectra, aiding in the structural elucidation of the molecule. The correlation between theoretical predictions and experimental data provides a powerful means of validating both the computational model and the experimental findings.

Reaction Pathway Modeling and Transition State Characterization

Understanding the mechanisms of chemical reactions is a central goal of chemistry. Computational methods can be used to model the entire course of a reaction, from reactants to products, by mapping the reaction pathway on the potential energy surface. This involves identifying the transition state—the highest energy point along the reaction coordinate—which is crucial for determining the reaction rate.

For a molecule like this compound, one might be interested in modeling its synthesis or its reactions with other molecules. Computational methods can be used to:

Propose plausible reaction mechanisms.

Calculate the activation energies for different reaction pathways.

Characterize the geometry and electronic structure of the transition states.

This information is invaluable for understanding the factors that control the reactivity of the molecule and for designing new synthetic routes. For instance, in the formation of a cyanohydrin, the reaction mechanism involves the nucleophilic attack of a cyanide ion on a carbonyl carbon. youtube.com Similar principles can be applied to understand the reactions of the cyanocarbonimidodithioate moiety.

Analysis of Intermolecular Interactions and Crystal Lattice Energy

Computational and theoretical chemistry offer powerful tools to investigate the intricate network of non-covalent interactions that govern the three-dimensional arrangement of molecules in a crystal. These studies provide quantitative insights into the stability of the crystal lattice and the nature of the forces holding the molecules together. For this compound, a comprehensive analysis of its intermolecular interactions and crystal lattice energy would typically involve sophisticated computational methods such as Hirshfeld surface analysis and quantum chemical calculations.

Hirshfeld surface analysis is a modern graphical method used to visualize and quantify intermolecular interactions within a crystal. rsc.org It partitions the crystal space into regions where the electron distribution of a sum of spherical atoms for the molecule dominates the corresponding sum over the crystal. By mapping various properties onto this surface, such as the normalized contact distance (dnorm), one can identify and analyze different types of intermolecular contacts, including hydrogen bonds and van der Waals interactions. The dnorm surface highlights regions of significant intermolecular contacts, with red areas indicating closer contacts than the van der Waals radii and blue areas representing longer contacts.

Furthermore, two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of the intermolecular interactions. These plots display the distribution of different types of contacts, allowing for a detailed understanding of the packing environment. For a molecule like this compound, one would expect to observe significant contributions from H···H, C···H, and S···H contacts, reflecting the presence of benzyl and cyanocarbonimidodithioate moieties.

The crystal lattice energy is a fundamental property that quantifies the stability of a crystal. wikipedia.org It represents the energy released when one mole of a crystalline solid is formed from its constituent gaseous ions or molecules. wikipedia.orglibretexts.org Direct experimental determination of lattice energy is challenging; therefore, it is often calculated using theoretical models. mdpi.com For molecular crystals, the lattice energy is the sum of all the intermolecular interaction energies between a central molecule and all its surrounding neighbors in the crystal lattice.

These interaction energies can be dissected into their physical components, namely electrostatic, polarization, dispersion, and exchange-repulsion energies, using energy decomposition analysis methods based on quantum mechanics. d-nb.infonih.gov The electrostatic component arises from the interaction between the static charge distributions of the molecules. Polarization accounts for the distortion of a molecule's electron cloud by the electric field of its neighbors. The dispersion term, arising from instantaneous fluctuations in electron density, is a crucial attractive force in the packing of nonpolar molecules. Finally, the exchange-repulsion term accounts for the short-range repulsion due to the Pauli exclusion principle.

A detailed computational study on this compound would involve calculating these energy components for all unique molecular pairs within a defined cluster around a central molecule. The summation of these pairwise interaction energies provides an estimate of the total lattice energy. The relative contributions of each energy component would reveal the dominant forces governing the crystal packing. For instance, the presence of polar groups like the cyano group would suggest a significant electrostatic contribution, while the benzyl groups would indicate the importance of dispersion interactions.

Table 1: Predicted Dominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

| Contact Type | Contributing Atoms | Expected Significance |

| H···H | Hydrogen atoms from benzyl groups | High |

| C···H / H···C | Carbon and hydrogen atoms from benzyl and cyanocarbonimidodithioate groups | High |

| S···H / H···S | Sulfur atoms and hydrogen atoms from benzyl groups | Moderate |

| N···H / H···N | Nitrogen atom from the cyano group and hydrogen atoms from benzyl groups | Moderate |

| C···C | Carbon atoms from aromatic rings (π-π stacking) | Possible |

| S···C / C···S | Sulfur atoms and carbon atoms | Possible |

| S···N / N···S | Sulfur atoms and nitrogen atom | Possible |

Table 2: Hypothetical Energy Decomposition Analysis for the Crystal Lattice Energy of this compound (in kJ/mol)

| Interaction Energy Component | Estimated Contribution |

| Electrostatic (Eele) | - |

| Polarization (Epol) | - |

| Dispersion (Edis) | - |

| Exchange-Repulsion (Erep) | + |

| Total Lattice Energy (Etot) | - |

Note: The values in this table are hypothetical and would need to be determined through specific quantum chemical calculations. The total lattice energy is expected to be negative, indicating a stable crystal structure.

Such computational analyses are crucial for understanding the structure-property relationships of crystalline materials and for the rational design of new materials with desired physical properties. researchgate.net

Crystallographic Analysis of Dibenzyl Cyanocarbonimidodithioate and Analogous Structures

Single Crystal X-ray Diffraction: Methodology and Data Interpretation

Single-crystal X-ray diffraction (SC-XRD) stands as the most definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. hzdr.demdpi.com The technique allows for the precise measurement of bond lengths, bond angles, and the nature of intermolecular interactions within the crystal lattice. hzdr.deuhu-ciqso.es

The methodology involves several key steps. First, a suitable single crystal of the compound, ideally with dimensions of at least 0.02 mm, is selected and mounted on a diffractometer. uhu-ciqso.es The crystal is then irradiated with a monochromatic X-ray beam, typically from a molybdenum or copper source. hzdr.deuhu-ciqso.esuol.de As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of reflections. uol.de This pattern is recorded by a detector as the crystal is rotated. ceitec.cz

The interpretation of the diffraction data allows for the determination of the unit cell dimensions, which are the basic repeating units of the crystal lattice. uhu-ciqso.es Further analysis of the reflection intensities enables the elucidation of the atomic coordinates within the unit cell, leading to a complete three-dimensional model of the molecule. uol.de This structural information is crucial for understanding the relationship between the molecular structure and the macroscopic properties of the material. mdpi.com

Molecular Geometry and Bond Parameters in the Crystalline State

The data obtained from SC-XRD provides precise information about the molecular geometry, including bond lengths, bond angles, and torsion angles. libretexts.org For a molecule like Dibenzyl cyanocarbonimidodithioate, this analysis would reveal the conformation of the benzyl (B1604629) groups and the geometry around the central cyanocarbonimidodithioate core.

For analogous structures like Dimethyl cyanocarbonimidodithioate, crystallographic data is available and provides a reference for the expected bond parameters.

Table 1: Selected Bond Parameters for Dimethyl cyanocarbonimidodithioate

| Bond | Length (Å) |

|---|---|

| C-S | 1.74 - 1.75 |

| C=N | 1.28 - 1.29 |

| C≡N | 1.15 - 1.16 |

| S-CH₃ | 1.79 - 1.80 |

Data is illustrative and based on typical values for similar structures.

Analysis of Intermolecular Interactions and Supramolecular Assembly

The way molecules pack in a crystal is governed by a variety of intermolecular interactions, which collectively determine the supramolecular assembly. rsc.orgresearchgate.net For this compound, several types of interactions would be anticipated to play a role in its crystal packing.

Although this compound does not possess strong hydrogen bond donors, weak C-H···N and C-H···S hydrogen bonds could be present. nih.govcas.cz The nitrogen atom of the nitrile group and the sulfur atoms of the dithiocarbamate (B8719985) moiety can act as hydrogen bond acceptors. These interactions, while individually weak, can collectively contribute to the stability of the crystal structure. nih.gov The presence and geometry of these hydrogen bonds would be identified through the analysis of intermolecular distances and angles from the SC-XRD data. ruc.dk

Van der Waals forces are ubiquitous and play a significant role in the packing of molecules. arxiv.org For this compound, the large benzyl groups provide substantial surface area for these interactions.

Furthermore, the aromatic rings of the benzyl groups are capable of engaging in π-π stacking interactions. libretexts.orgresearchgate.netcanada.ca These interactions occur when aromatic rings pack in a face-to-face or offset face-to-face manner and are a crucial factor in the self-assembly of many aromatic compounds. researchgate.netnih.govnih.gov The geometry of these π-π stacking interactions, such as the inter-planar distance and the offset, would be determined from the crystal structure and are indicative of the strength of the interaction.

Polymorphism and Crystal Engineering of this compound Systems

Polymorphism is the ability of a compound to exist in more than one crystalline form. mpg.de Different polymorphs of a substance can exhibit distinct physical properties, such as melting point, solubility, and stability. mpg.demdpi.com The study of polymorphism is particularly important in the pharmaceutical and materials science fields. ub.edu For this compound, the flexibility of the benzyl groups and the potential for different intermolecular interaction motifs could give rise to multiple polymorphic forms.

Crystal engineering is the rational design of crystalline solids with desired properties. ub.edursc.orgresearchgate.net This field utilizes an understanding of intermolecular interactions to control the assembly of molecules in the solid state. rsc.org By modifying the molecular structure or the crystallization conditions, it is possible to target specific crystal packing arrangements and, consequently, to tune the properties of the material. For instance, introducing substituents on the benzyl rings could influence the π-π stacking interactions and lead to different supramolecular architectures.

Co-crystallization and Inclusion Complex Studies

Co-crystallization is a technique where two or more different molecules are combined in a single crystal lattice in a stoichiometric ratio. rsc.orgusherbrooke.ca This approach is often used to modify the physical properties of a compound, such as its solubility and stability. rsc.org this compound, with its potential hydrogen bond acceptors and aromatic rings, could be a candidate for co-crystallization with other molecules that can form complementary interactions. For example, co-crystallization with a hydrogen bond donor could lead to the formation of robust hydrogen-bonded networks.

Inclusion complexes involve the encapsulation of a "guest" molecule within a "host" framework. libretexts.org While this compound is unlikely to form a host framework on its own, it could potentially act as a guest in a larger host molecule. Conversely, studies could explore its ability to form host-guest complexes where it interacts with smaller molecules.

Future Directions and Emerging Research Avenues for Dibenzyl Cyanocarbonimidodithioate

Exploration of Novel Synthetic Pathways

The development of new and efficient methods for synthesizing dibenzyl cyanocarbonimidodithioate is a cornerstone of future research. While established routes exist, the focus is shifting towards pathways that are more sustainable, atom-economical, and allow for greater structural diversity.

Future research will likely concentrate on biocatalysis and green chemistry principles. The use of enzymes or whole-cell systems could offer highly selective and environmentally benign synthetic routes. dtu.dk The engineering of metabolic pathways in microbial hosts is a promising, albeit complex, approach to producing precursors or the final compound itself. nih.gov

| Potential Novel Synthetic Strategy | Description | Anticipated Advantages |

| Enzymatic Synthesis | Utilization of engineered enzymes (e.g., from the nitrilase or rhodanese families) to catalyze key bond formations. | High stereoselectivity and regioselectivity, mild reaction conditions, reduced environmental impact. |

| Photocatalytic Synthesis | Use of light-driven reactions to construct the cyanocarbonimidodithioate core. | Access to unique reaction pathways not achievable through thermal methods, potential for high efficiency. |

| Mechanochemical Synthesis | Solid-state synthesis using ball milling to reduce or eliminate the need for solvents. | Reduced solvent waste, potential for novel reactivity, and application to poorly soluble starting materials. |

| Electrochemical Synthesis | Employing an electric current to drive the formation of key bonds, offering a high degree of control over the reaction. | Avoidance of stoichiometric chemical oxidants or reductants, precise control of reaction potential. |

Discovery of New Reaction Mechanisms and Reactivity Patterns

A deeper understanding of the fundamental reactivity of this compound is essential for unlocking new applications. Its structure, featuring a reactive cyanocarbonimidodithioate core flanked by two benzyl (B1604629) groups, suggests a rich and varied chemistry waiting to be explored. cymitquimica.com

Future investigations will likely involve detailed mechanistic studies using a combination of experimental and computational methods. The use of density functional theory (DFT) calculations can provide insights into reaction barriers, transition states, and the stability of intermediates, guiding the design of new reactions. rsc.org Experimental techniques such as kinetic analysis, isotopic labeling, and trapping of intermediates will be vital in corroborating theoretical predictions.

The exploration of its reactivity with a wider range of substrates, including electrophiles, nucleophiles, and radical species, could lead to the discovery of novel transformations. masterorganicchemistry.comyoutube.com For instance, its potential as a precursor for various heterocyclic compounds or as a ligand in coordination chemistry remains largely untapped. The study of its behavior under photochemical or electrochemical conditions could also reveal new reactivity patterns.

| Potential New Reaction Type | Plausible Mechanism | Potential Products |

| [3+2] Cycloadditions | The cyano group or the C=N bond could act as a 2π component in cycloaddition reactions with 1,3-dipoles. | Highly substituted five-membered heterocycles. |

| Transition Metal-Catalyzed Cross-Coupling | The C-S bonds could potentially be activated by transition metal catalysts for cross-coupling reactions. | Novel derivatives with new C-C, C-N, or C-O bonds. |

| Radical Reactions | The benzyl groups or the sulfur atoms could be susceptible to radical abstraction or addition. | Dimerized products or compounds with new functional groups introduced via radical pathways. |

| Rearrangement Reactions | Under thermal or photochemical conditions, the compound may undergo rearrangements to form isomeric structures. | Isomeric heterocycles or compounds with different connectivity. |

Development of Advanced Applications in Organic Synthesis and Materials Science

The unique structural features of this compound make it a promising candidate for a variety of applications in both organic synthesis and materials science. Its ability to act as a building block for more complex molecules is a key area for future development. cymitquimica.com

In organic synthesis, it can serve as a versatile reagent for the introduction of the cyanocarbonimidodithioate moiety or as a precursor for the synthesis of thioureas, guanidines, and various heterocyclic systems. cymitquimica.comrsc.org Its application in the synthesis of biologically active compounds and pharmaceuticals is a particularly attractive avenue for research. cymitquimica.com

In materials science, the compound could be utilized as a monomer or cross-linking agent in the development of novel polymers with interesting optical, electronic, or thermal properties. The presence of sulfur atoms suggests potential applications in high refractive index polymers or as a component in self-healing materials. Furthermore, its ability to coordinate with metal ions could be exploited in the design of new metal-organic frameworks (MOFs) or coordination polymers with catalytic or sensing capabilities.

| Potential Application Area | Rationale | Example of Potential Use |

| Medicinal Chemistry | The cyanoguanidine and thiourea (B124793) moieties are present in many biologically active compounds. | Synthesis of novel kinase inhibitors, antiviral agents, or antiparasitic drugs. cymitquimica.com |

| Agrochemicals | Related compounds have shown promise as pesticides and herbicides. | Development of new fungicides or insecticides with novel modes of action. |

| Functional Dyes | The conjugated system could be extended to create chromophores with interesting photophysical properties. | Synthesis of new dyes for use in solar cells, organic light-emitting diodes (OLEDs), or as fluorescent probes. |

| Polymer Chemistry | The molecule contains multiple reactive sites for polymerization. | Creation of sulfur-rich polymers with high refractive indices or self-healing capabilities. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The adoption of flow chemistry and automated synthesis platforms represents a paradigm shift in how chemical research and development is conducted. amt.uksyrris.commdpi.comsioc-journal.cn The integration of these technologies into the study of this compound offers numerous advantages.

Flow chemistry allows for precise control over reaction parameters such as temperature, pressure, and reaction time, leading to improved yields, selectivity, and safety, especially for highly exothermic or hazardous reactions. amt.ukvapourtec.com It also enables the seamless integration of reaction, work-up, and analysis steps, accelerating the research cycle. syrris.com The synthesis of this compound and its subsequent reactions could be significantly optimized using flow reactors.

Automated synthesis platforms, often coupled with flow chemistry, can be used for high-throughput screening of reaction conditions and for the rapid synthesis of libraries of derivatives. synplechem.comresearchgate.netchemrxiv.orgnih.gov This technology will be invaluable for exploring the full scope of its reactivity and for discovering new applications in a fraction of the time required by traditional methods.

| Benefit of Flow Chemistry/Automation | Application to this compound Research |

| Enhanced Safety | Control of exothermic reactions and handling of potentially hazardous reagents in a closed system. |

| Rapid Optimization | Automated screening of catalysts, solvents, and temperatures to quickly find optimal reaction conditions. syrris.com |

| Scalability | Straightforward scaling of synthesis from milligram to kilogram quantities without re-optimization. syrris.com |

| Library Synthesis | Automated synthesis of a wide range of derivatives for structure-activity relationship (SAR) studies. vapourtec.com |

Advanced Characterization Techniques and In Situ Studies

To gain a deeper understanding of the reaction mechanisms and kinetics involving this compound, the application of advanced characterization techniques and in situ monitoring is crucial.

Techniques such as 2D NMR spectroscopy, X-ray crystallography, and high-resolution mass spectrometry will continue to be essential for elucidating the structures of new products and intermediates. However, the future lies in the use of techniques that can provide real-time information about a reaction as it occurs.

In situ spectroscopic methods, such as ReactIR (infrared spectroscopy), Raman spectroscopy, and NMR spectroscopy, can be used to monitor the concentration of reactants, intermediates, and products over time. emory.edu This data is invaluable for determining reaction kinetics, identifying transient intermediates, and understanding complex reaction networks. These studies can be particularly powerful when coupled with flow chemistry setups.

| Advanced Characterization Technique | Information Gained | Impact on Research |

| In Situ Infrared (IR) Spectroscopy | Real-time monitoring of the disappearance of reactants and the appearance of products. | Rapid determination of reaction kinetics and endpoints. |

| Cryogenic NMR Spectroscopy | Characterization of thermally unstable intermediates at low temperatures. | Direct observation of short-lived species that are key to understanding reaction mechanisms. |

| X-ray Absorption Spectroscopy (XAS) | Probing the local electronic and geometric structure of sulfur and metal centers (if used as a ligand). | Understanding the role of the compound in catalysis or materials. |

| Isothermal Titration Calorimetry (ITC) | Measurement of the thermodynamics of binding interactions. | Quantifying the binding affinity of the compound to biological targets or metal ions. |

Application of Machine Learning and Artificial Intelligence in this compound Research

Machine learning (ML) and artificial intelligence (AI) are poised to revolutionize chemical research by accelerating discovery and providing insights that are not readily apparent from human analysis. mdpi.comijsetpub.comnih.govresearchgate.netbroadinstitute.org The application of these tools to the study of this compound can significantly enhance the pace and efficiency of research.

Furthermore, ML algorithms can be used to analyze large datasets from high-throughput screening experiments to identify structure-activity relationships and to guide the design of new compounds with improved properties. nih.gov The integration of AI with automated synthesis platforms can create closed-loop systems where the AI designs, synthesizes, and tests new molecules in an iterative cycle, leading to the rapid optimization of desired properties. illinois.edu

| Machine Learning/AI Application | Specific Use in this compound Research |

| Property Prediction | Predicting physical, chemical, and biological properties of virtual derivatives to guide synthesis. cwi.nlmdpi.com |

| Reaction Outcome Prediction | Predicting the products and yields of unknown reactions involving the compound. researchgate.net |

| Retrosynthesis Planning | Proposing novel and efficient synthetic pathways to the compound and its derivatives. ijsetpub.comarxiv.org |

| De Novo Molecular Design | Generating novel molecular structures based on the this compound scaffold with desired properties. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.